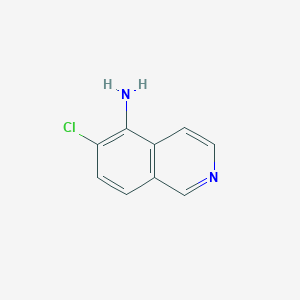

6-Chloroisoquinolin-5-amine

CAS No.: 72677-89-5

Cat. No.: VC4610007

Molecular Formula: C9H7ClN2

Molecular Weight: 178.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72677-89-5 |

|---|---|

| Molecular Formula | C9H7ClN2 |

| Molecular Weight | 178.62 |

| IUPAC Name | 6-chloroisoquinolin-5-amine |

| Standard InChI | InChI=1S/C9H7ClN2/c10-8-2-1-6-5-12-4-3-7(6)9(8)11/h1-5H,11H2 |

| Standard InChI Key | ODBKHKLBRJGEEX-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C2=C1C=NC=C2)N)Cl |

Introduction

Chemical Structure and Physicochemical Properties

The structural identity of 6-chloroisoquinolin-5-amine is defined by its bicyclic isoquinoline core, featuring a chlorine atom at position 6 and a primary amine at position 5. The compound’s planar aromatic system contributes to its stability, while the electron-withdrawing chlorine and electron-donating amine groups create a polarized electronic environment. Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 178.62 g/mol | |

| Density | ||

| Boiling Point | 354.9 \pm 22.0 \, ^\circ\text{C} | |

| Flash Point | 168.4 \pm 22.3 \, ^\circ\text{C} | |

| LogP | 1.65 | |

| Vapour Pressure | (25°C) |

The compound’s exact mass is 178.029770 Da, and its polar surface area (PSA) of 38.91 Ų suggests moderate solubility in polar solvents . Spectroscopic characterization via -NMR and mass spectrometry confirms the regioselective substitution pattern, with the chlorine and amine groups occupying positions 6 and 5, respectively .

Synthetic Methodologies

Reductive Amination and Halogenation

A six-step synthesis starting from 5-aminoisoquinoline involves acetylation, chlorination at position 8, bromination at position 6 using dibromoisocyanuric acid, and subsequent deacetylation and reductive diazotization to yield 6-amino-8-chloroisoquinoline (48) . This route emphasizes the strategic use of protecting groups to direct substitution:

Catalytic Hydrogenation

An alternative method employs hydrogenation of 1,3-dichloro-6-nitroisoquinoline under 0.6 MPa hydrogen pressure using palladium on carbon in methanol with potassium carbonate . This one-pot process achieves simultaneous nitro reduction and dehalogenation, yielding 6-aminoisoquinoline with up to 99.9% purity after recrystallization . Key reaction parameters include:

-

Temperature: 45°C

-

Catalyst: 10% Pd/C

-

Solvent: Methanol

-

Yield: 20–99%

Post-reaction workup involves filtration, acid-base extraction (5% citric acid and dichloromethane), and precipitation with ammonium hydroxide to isolate the product .

Applications in Medicinal Chemistry

Kinase Inhibitor Development

6-Chloroisoquinolin-5-amine serves as a critical intermediate in synthesizing allosteric protein kinase inhibitors. Derivatives such as compound 48 (6-amino-8-chloroisoquinoline) were evaluated for inhibitory activity against protein kinase C (PKC), demonstrating IC values in the nanomolar range . Modifications to the right-hand side (RHS) moiety, such as cyclohexenylethyl or cyclopentane groups, revealed that steric bulk correlates with reduced potency (e.g., compound 9, IC = 421 ± 29 nM) .

Structure-Activity Relationships (SAR)

Substituent effects at positions 6 and 7 significantly influence bioactivity:

-

Fluorine at position 7: Enhances metabolic stability by reducing cytochrome P450-mediated oxidation .

-

Methyl at position 7: Increases lipophilicity, improving membrane permeability .

-

Chlorine at position 6: Stabilizes the aromatic system through electron withdrawal, enhancing binding affinity to kinase ATP pockets .

Storage at 2–8°C in airtight containers is recommended to prevent degradation .

Analytical Characterization

Spectroscopic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume